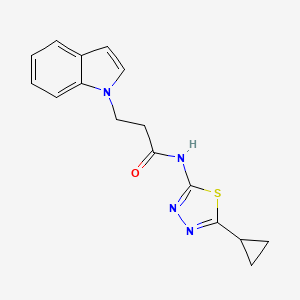

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide

Description

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide (hereafter referred to as the "target compound") is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group at the 5-position and a propanamide linker connected to an indole moiety. The compound’s molecular formula is C₁₆H₁₇N₄OS, with a calculated molecular weight of 313.4 g/mol. Its structure combines heterocyclic motifs (thiadiazole and indole) known for diverse bioactivities, making it a candidate for pharmacological exploration .

Properties

IUPAC Name |

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-indol-1-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c21-14(17-16-19-18-15(22-16)12-5-6-12)8-10-20-9-7-11-3-1-2-4-13(11)20/h1-4,7,9,12H,5-6,8,10H2,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCJAMXAOLEYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)NC(=O)CCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinyl halides.

Coupling with Indole Derivative: The indole moiety can be coupled to the thiadiazole ring through a nucleophilic substitution reaction, often using indole derivatives with suitable leaving groups.

Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker, which can be achieved through amide bond formation reactions using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiadiazole or indole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amine derivatives.

Scientific Research Applications

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituent Variations on the Indole Moiety

Compounds 2b , 3b , and 4b () differ in their indole substituents:

- 2b : 2-methylindole

- 3b : 3-methylindole

- 4b : 5-fluoroindole

These substitutions influence electronic properties and steric bulk. The target compound lacks such modifications, retaining the parent indole’s planar aromaticity, which may favor π-π stacking interactions .

Amide Group Modifications

- 5a (): Features a 1-cyanocyclopropyl amide group and an acetamide linker (shorter than the target’s propanamide).

- 2g (): Contains a benzo[1,3]dioxol-5-yl amide group instead of thiadiazole. The benzo group’s increased lipophilicity (logP ~2.5 vs. ~1.8 for thiadiazole) may enhance membrane permeability but reduce aqueous solubility .

Thiadiazole Core Derivatives

The target compound’s 5-cyclopropyl-1,3,4-thiadiazole core contrasts with:

- 2h (): Direct structural analog but lacks detailed spectral data.

- ChemDiv derivative (): Substitutes indole with 5-methylindole , adding steric hindrance that could hinder target engagement .

Physical and Spectral Properties

Melting Points

| Compound | Melting Point (°C) |

|---|---|

| Target (2h) | Not reported |

| 2b () | 145–147 |

| 3b () | 132–134 |

| 2g () | 186–188 |

The higher melting point of 2g (186–188°C) suggests stronger intermolecular forces (e.g., hydrogen bonding) due to its benzo[1,3]dioxol group .

Spectral Data

1H NMR :

- 2g (): Peaks at δ 3.26 (q, 1H), 3.51 (q, 1H), and 6.44 (d, 1H) indicate aromatic protons and amide linkages. The target compound’s cyclopropyl group would likely show characteristic peaks at δ 1.0–1.5 (cyclopropyl CH₂) .

- 2b (): Distinct methyl resonance at δ 2.35 (s, 3H) for the 2-methylindole group .

HRMS :

Implications for Drug Development

- Thiadiazole vs. Benzo[1,3]dioxol : The thiadiazole core offers metabolic stability over benzo groups, which are prone to oxidative degradation.

- Propanamide Linker : Longer than acetamide (e.g., 5a ), providing flexibility for target binding.

- Indole Modifications : Unsubstituted indole in the target compound balances hydrophobicity and aromatic interactions, whereas methyl/fluoro groups (e.g., 2b , 4b ) fine-tune electronic properties .

Biological Activity

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-(1H-indol-1-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring and an indole moiety, which are known for their diverse biological activities. The chemical characteristics of this compound are summarized in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C17H18N4O2S |

| Molecular Weight | 342.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | RDTWTBHFKBCXRO-UHFFFAOYSA-N |

Synthesis

The synthesis typically involves several steps:

- Formation of the Thiadiazole Ring : Cyclopropylamine is reacted with carbon disulfide and hydrazine hydrate under reflux conditions.

- Preparation of the Indole Derivative : The indole moiety is synthesized from 5-methoxyindole through Fischer indole synthesis.

- Coupling Reaction : The final step involves coupling the thiadiazole and indole derivatives using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine to form the desired propanamide compound.

The mechanism of action for this compound is hypothesized to involve interactions with specific molecular targets within biological systems. The indole moiety may interact with various enzymes or receptors, while the thiadiazole ring could modulate the compound's overall biological activity. Further research is necessary to elucidate these pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, demonstrating notable cytotoxicity:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 (Breast) | 0.28 |

| A549 (Lung) | 0.52 |

| SK-MEL-2 (Melanoma) | 4.27 |

These values suggest that the compound may inhibit cancer cell growth effectively, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported that derivatives of thiadiazoles exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .

Case Studies

Case Study 1: Anticancer Activity

A recent study focused on the cytotoxic effects of this compound against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to standard chemotherapeutic agents.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against common bacterial strains. The results demonstrated effective inhibition of bacterial growth at concentrations that were non-toxic to human cells, indicating a favorable therapeutic index.

Future Directions

The potential applications of this compound in drug development are extensive:

- Further pharmacological studies are needed to explore its full spectrum of biological activities.

- Investigations into its safety profile will be crucial for clinical application.

- Formulation studies should aim to enhance solubility and bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.